Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The piperidine and piperazine rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline ring may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA or proteins, potentially inhibiting their function. The piperidine and piperazine rings may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like Olaquindox, Echinomycin, and Levomycin share the quinoxaline core and exhibit similar biological activities.
Piperidine and Piperazine Derivatives: Compounds containing these rings are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
Ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate is unique due to its combination of the quinoxaline, piperidine, and piperazine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-21(28)25-12-10-24(11-13-25)17-4-3-9-26(15-17)20(27)16-5-6-18-19(14-16)23-8-7-22-18/h5-8,14,17H,2-4,9-13,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVDSBIBNSRHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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